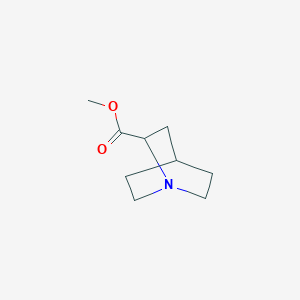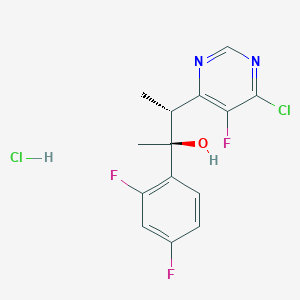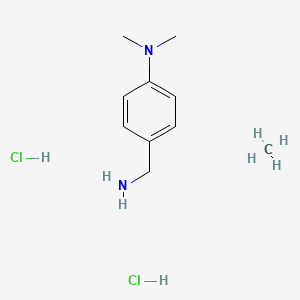
Methyl quinuclidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl quinuclidine-2-carboxylate is a chemical compound with the molecular formula C9H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl quinuclidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of quinuclidin-3-one with hydroxycyanhydrin, followed by esterification, dehydration, and hydrogenation . The reaction conditions typically involve the use of thionyl chloride for dehydration and Raney nickel for hydrogenation.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl quinuclidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidine-2-carboxylic acid.
Reduction: Reduction reactions can yield quinuclidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinuclidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or Raney nickel.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.
Major Products Formed: The major products formed from these reactions include quinuclidine-2-carboxylic acid, quinuclidine derivatives with alkyl or acyl groups, and other functionalized quinuclidine compounds .
Scientific Research Applications
Methyl quinuclidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl quinuclidine-2-carboxylate involves its interaction with specific molecular targets. For instance, quinuclidine-based compounds can inhibit the enzyme acetylcholinesterase, thereby affecting neurotransmitter levels in the nervous system . Additionally, quinuclidine derivatives can disrupt bacterial cell division by inhibiting the formation of the cytokinetic Z-ring .
Comparison with Similar Compounds
Quinuclidine-3-methanol: Another quinuclidine derivative with applications in medicinal chemistry.
4-Hydroxy-2-quinolone: Known for its antimicrobial properties and structural similarity to quinuclidine derivatives.
Uniqueness: Methyl quinuclidine-2-carboxylate stands out due to its specific functional groups and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable compound in synthetic organic chemistry and drug development .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-7-2-4-10(8)5-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQLMHAFLWKSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)


![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)




![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)

